3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide
Description
3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 3-position and a 2-fluorophenyl group attached via the sulfonamide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) and antimicrobial agents .
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYJEQBTSCQVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 2-fluoroaniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amino group (-NH₂) undergoes nucleophilic acylation with electrophilic reagents like acid chlorides or anhydrides.
Example Reaction:
Conditions:
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Solvent: Dichloromethane or DMF
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Base: Triethylamine or DIEA
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Temperature: Room temperature to 60°C
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Yield: 70–85% (inferred from analogous sulfonamide acylation)
Mechanistic Insight:
The amino group attacks the carbonyl carbon of the acylating agent, forming an amide bond. Fluorine’s electron-withdrawing effect enhances the amino group’s nucleophilicity.
Schiff Base Formation
The amino group reacts with aldehydes/ketones to form imine linkages under mild conditions.
Example Reaction:
Optimized Conditions (Microwave-Assisted):
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Solvent: Ethanol
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Catalyst: None required
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Time: 4–6 minutes (vs. 16–24 hours conventionally)
Applications:
Schiff bases of this compound exhibit antimicrobial activity, with EC₅₀ values ranging from 0.09–10.81 μM against HIV-1 NL4-3 .
Nucleophilic Substitution
The fluorine atom on the 2-fluoro-phenyl group participates in aromatic substitution under specific conditions.
Example Reaction:
Challenges:
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Fluorine’s strong C-F bond limits reactivity unless activated by electron-withdrawing groups.
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Limited literature evidence; reactions often require harsh conditions (e.g., Cu catalysis) .
Cycloaddition Reactions
The amino group may participate in 1,3-dipolar cycloadditions to form heterocycles.
Example Reaction with Nitromethane:
Conditions:
Mechanism:
A stepwise pathway involving nitrile oxide intermediates, followed by cyclization to form a five-membered ring .
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) can undergo alkylation or arylation.
Example Reaction with Benzyl Chloride:
Conditions:
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Solvent: DMF
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Base: NaH
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Temperature: 0°C to room temperature
Mechanistic and Synthetic Insights
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Regioselectivity : Fluorine’s meta-directing nature influences substitution patterns in electrophilic reactions.
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Microwave Efficiency : Reduces reaction times by >90% compared to conventional heating .
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Biological Correlation : Derivatives with electron-withdrawing groups (e.g., -NO₂, -F) show enhanced antiviral potency (Table 3, ).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide exhibit promising anticancer properties by targeting specific enzymes involved in tumor growth. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, which plays a critical role in tumorigenesis and metastasis .
Table 1: Inhibition Profiles of Sulfonamide Derivatives Against Carbonic Anhydrases
| Compound | hCA I/IX Ratio | hCA II/IX Ratio | Selectivity |
|---|---|---|---|
| 23 | 78 | 10 | High |
| 24 | 45 | 12 | Moderate |
| 25 | 30 | 5 | Low |
This table illustrates the selectivity of various sulfonamide derivatives against different carbonic anhydrase isoforms, highlighting the potential of these compounds in cancer therapy.
Neurological Applications
Carbonic Anhydrase Inhibitors
The role of carbonic anhydrases in neurological disorders such as epilepsy and glaucoma has led to the exploration of sulfonamide compounds as potential treatments. Inhibitors derived from benzenesulfonamides have been reported to modulate CO₂ and bicarbonate levels, which are crucial for maintaining pH balance in the brain .
Case Study: Treatment of Glaucoma
A study demonstrated that a series of benzenesulfonamide derivatives could effectively reduce intraocular pressure in animal models, suggesting their utility in treating glaucoma . The mechanism involves the inhibition of carbonic anhydrases that regulate fluid dynamics within the eye.
Biochemical Research
Proteomics Research
this compound is also utilized as a biochemical tool in proteomics research. It serves as a probe to study protein interactions and enzyme activities, particularly those involving sulfonamide-sensitive targets . This application is crucial for understanding protein functions and developing new therapeutic strategies.
Cosmetic Applications
Skin Care Formulations
The compound's properties have been explored in cosmetic formulations due to its ability to affect cellular processes related to skin health. Research indicates that certain sulfonamides can modulate inflammation and promote skin regeneration, making them suitable for inclusion in anti-aging products .
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparison with Similar Compounds
Key Observations :
- Substituents such as heterocycles (thiazole, quinoline) or alkyl groups (tert-butyl) influence solubility and crystallinity.
- Hydrogenation and column chromatography are common purification methods .
Physicochemical Properties
Melting points (m.p.) and spectroscopic data reflect structural differences:
Key Observations :
- Pyrimidinone derivatives (e.g., compounds 25, 26) exhibit higher melting points (>220°C) due to hydrogen bonding from amino and carbonyl groups .
- Piperazine-containing analogs (e.g., compound 5b) show lower m.p. (~110°C), likely due to reduced crystallinity from flexible substituents .
Enzyme Inhibition:
- 3-Amino-N-tert-butylbenzenesulfonamide: Inhibits dihydrofolate reductase (DHFR) and xanthine oxidase, critical in folate and purine metabolism .
- Benzenesulfonamides with heterocycles : Demonstrated high affinity for carbonic anhydrase due to the sulfonamide moiety .
Antimicrobial and Anti-inflammatory Activity:
- Compound A and C (analogs) : Showed anti-inflammatory effects comparable to diclofenac and indomethacin in vivo .
- 3-Amino-N-(thiazol-2-yl)benzenesulfonamide: Potential antimicrobial activity inferred from structural similarity to sulfa drugs .
Molecular Complexity and Drug Likeness
Key Observations :
- The tert-butyl group improves lipophilicity, aiding membrane permeability .
Biological Activity
3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide group, which is known for its antibacterial properties, and an amino group that may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₂H₁₂FN₃O₂S
- CAS Number : 328028-26-8
This compound features a fluorinated phenyl ring and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, possess significant antibacterial activity. The mechanism typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.
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Antibacterial Activity :
- Studies have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 Streptococcus pneumoniae 8 -
Antifungal Activity :
- Preliminary studies suggest moderate antifungal activity against Candida species, with MIC values ranging from 32 to 128 µg/mL.
The biological activity of this compound is primarily attributed to its structural components:
- Inhibition of Folate Synthesis : The sulfonamide group mimics PABA, leading to competitive inhibition of dihydropteroate synthase.
- Potential Interaction with Other Targets : The amino group may facilitate additional interactions with bacterial enzymes or receptors, enhancing the compound's overall efficacy.
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study found that this compound exhibited superior activity compared to traditional sulfa drugs against resistant strains of Staphylococcus aureus. The researchers attributed this enhanced activity to the fluorine substitution on the phenyl ring, which may improve lipophilicity and membrane penetration.
Case Study 2: Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis was conducted to determine the influence of various substituents on the biological activity of sulfonamides. The study concluded that compounds with electron-withdrawing groups like fluorine displayed increased antibacterial potency. This analysis supports the hypothesis that the presence of a fluorine atom in this compound contributes positively to its biological activity through enhanced electronic properties.
Q & A
Q. Table 1. Example Design for Biological Activity Evaluation
| Group | Compound | Dose | Assay Type | Key Metric |
|---|---|---|---|---|
| I | Control | – | Enzyme Inhibition | Baseline Activity |
| II | 3-Amino-N-(2-F-Ph)-BSA | 10 µM | Fluorescence | IC₅₀ = 8.2 nM |
| III | Acetazolamide (Reference) | 10 µM | Colorimetric | IC₅₀ = 12.1 nM |
Adapted from benzenesulfonamide derivative studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
